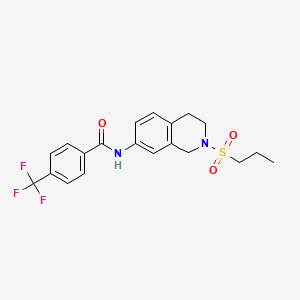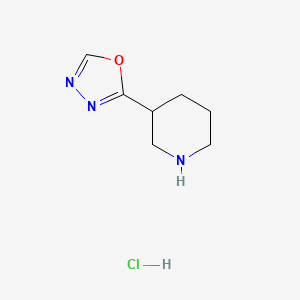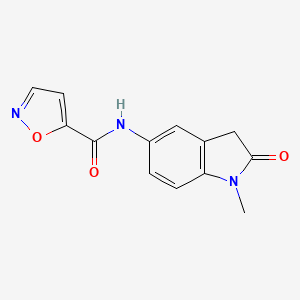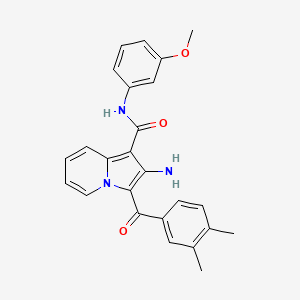
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a trifluoromethyl group, a propylsulfonyl group, and a tetrahydroisoquinoline group. Trifluoromethyl groups are known to be valuable synthetic targets and are often used in the construction of fluorinated pharmacons . The propylsulfonyl group is a type of sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic group. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring system.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group, the propylsulfonyl group, and the tetrahydroisoquinoline group in separate steps. Trifluoromethylation is a well-studied reaction and there are many methods available for introducing a trifluoromethyl group into a molecule . The synthesis of tetrahydroisoquinolines is also a well-established area of chemistry.Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl, propylsulfonyl, and tetrahydroisoquinoline groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can affect its solubility and permeability .Aplicaciones Científicas De Investigación
Pummerer-type Cyclization Reaction
The Pummerer-type cyclization reaction is a crucial method in the synthesis of chiral tetrahydroisoquinolines, demonstrating the compound's involvement in stereochemical transformations and the synthesis of complex molecules. This reaction, facilitated by super acids like trifluoromethane sulfonic acid, underscores the compound's utility in organic synthesis and chemical biology, opening avenues for the development of novel pharmacological agents (Saitoh et al., 2003).
Synthesis of Tetrahydroquinolines
The compound's framework is central to the synthesis of tetrahydroquinolines through intramolecular cyclization, illustrating its role in creating heterocyclic compounds. This process, leveraging reactions like the Pummerer reaction, highlights the compound's significance in synthesizing biologically active molecules, contributing to medicinal chemistry and drug discovery (Toda et al., 1999).
Enhancing Cyclization Effects
The compound's related structures are used to study the effects of additives like boron trifluoride diethyl etherate on cyclization reactions. These studies provide insight into reaction mechanisms and the design of more efficient synthetic pathways, crucial for the development of new chemical entities with potential therapeutic applications (Saitoh et al., 2001).
PNMT Inhibitory Potency
Derivatives of similar structures exhibit high inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), suggesting the compound's relevance in designing inhibitors with potential clinical applications in treating disorders like hypertension and anxiety. This underscores the importance of the compound's structural framework in pharmacological research (Grunewald et al., 2005).
Radical Cyclization and Sulfonylation
The compound's framework facilitates the exploration of visible-light-induced radical processes, pivotal in synthesizing isoquinoline-1,3(2H,4H)-diones. This innovative approach, involving radical cyclization and sulfonylation, exemplifies the compound's role in green chemistry and the development of environmentally friendly synthetic methods (Zou & Wang, 2017).
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the importance of trifluoromethyl groups in medicinal chemistry , there could be interest in exploring the use of this compound in the development of new drugs.
Propiedades
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-9-14-5-8-18(12-16(14)13-25)24-19(26)15-3-6-17(7-4-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHRUYMUKKMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2946265.png)


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)
![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)

![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)
![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)



![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)